REACTION_CXSMILES
|
C(=O)C1C=CC=CC=1.C(N)(C)(C)C.C(=NC(C)(C)C)C1C=CC=CC=1.C(=O)(O)[O-].[Na+].OOS([O-])=O.[K+].C(=O)=O.[C:40]([N:44]1[CH:46]([C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[O:45]1)([CH3:43])([CH3:42])[CH3:41]>C1(C)C=CC=CC=1.O.CC(C)=O>[C:40]([N+:44]([O-:45])=[CH:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)([CH3:43])([CH3:41])[CH3:42] |f:3.4,5.6|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
83.5 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
90.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NC(C)(C)C
|
Name
|
|
Quantity
|
288 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1OC1C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for about 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry 3 liter, 3-necked, round bottom flask equipped with a mechanical paddle stirrer
|
Type
|
CUSTOM
|
Details
|
After removal of the nitrogen gas flow
|
Type
|
CUSTOM
|
Details
|
the condenser, the reaction flask was evacuated under an aspirator (about 24″ Hg vacuum) for about 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
were added to the 3-liter flask
|
Type
|
ADDITION
|
Details
|
was added portion-wise through a powder-addition funnel
|
Type
|
CUSTOM
|
Details
|
to the stirring reaction over a period of about 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
rose to about 35° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction was poured into a beaker
|
Type
|
FILTRATION
|
Details
|
Insoluble salts were filtered out
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The upper toluene layer was placed in a 1-liter single-neck, round bottom flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated over a 30-minute period on a rotary evaporator at 50° C. under vacuum (about 24″ Hg)
|
Type
|
CUSTOM
|
Details
|
to remove traces of acetone and water
|
Type
|
ADDITION
|
Details
|
Several silicon carbide boiling chips were added to the concentrated oxaziridine
|
Type
|
TEMPERATURE
|
Details
|
the oxaziridine/toluene solution was refluxed at 115° C. -125° C. for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[N+](=CC1=CC=CC=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)C1C=CC=CC=1.C(N)(C)(C)C.C(=NC(C)(C)C)C1C=CC=CC=1.C(=O)(O)[O-].[Na+].OOS([O-])=O.[K+].C(=O)=O.[C:40]([N:44]1[CH:46]([C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[O:45]1)([CH3:43])([CH3:42])[CH3:41]>C1(C)C=CC=CC=1.O.CC(C)=O>[C:40]([N+:44]([O-:45])=[CH:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)([CH3:43])([CH3:41])[CH3:42] |f:3.4,5.6|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
83.5 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
90.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NC(C)(C)C
|
Name
|
|
Quantity
|
288 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1OC1C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for about 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry 3 liter, 3-necked, round bottom flask equipped with a mechanical paddle stirrer
|
Type
|
CUSTOM
|
Details
|
After removal of the nitrogen gas flow
|
Type
|
CUSTOM
|
Details
|
the condenser, the reaction flask was evacuated under an aspirator (about 24″ Hg vacuum) for about 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
were added to the 3-liter flask
|
Type
|
ADDITION
|
Details
|
was added portion-wise through a powder-addition funnel
|
Type
|
CUSTOM
|
Details
|
to the stirring reaction over a period of about 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
rose to about 35° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction was poured into a beaker
|
Type
|
FILTRATION
|
Details
|
Insoluble salts were filtered out
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The upper toluene layer was placed in a 1-liter single-neck, round bottom flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated over a 30-minute period on a rotary evaporator at 50° C. under vacuum (about 24″ Hg)
|
Type
|
CUSTOM
|
Details
|
to remove traces of acetone and water
|
Type
|
ADDITION
|
Details
|
Several silicon carbide boiling chips were added to the concentrated oxaziridine
|
Type
|
TEMPERATURE
|
Details
|
the oxaziridine/toluene solution was refluxed at 115° C. -125° C. for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[N+](=CC1=CC=CC=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |